2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide
Description
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-13-7-4-8-14-24)32(37)25-17-19-26(34)20-18-25)33(38)35-27-15-9-10-16-28(27)39-21-23-11-5-3-6-12-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWVPWXNZXRMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442615 | |
| Record name | 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887355-33-1 | |
| Record name | 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions. The compound may also form oximes or hydrazones when reacting with aldehydes and ketones.
Biochemical Pathways
The compound may be involved in several biochemical pathways. For instance, it may participate in the formation of oximes and hydrazones, which are common reactions involving aldehydes and ketones. Additionally, it may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body.
Result of Action
Based on its potential involvement in various biochemical pathways, it may influence a range of cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets.
Biological Activity
The compound 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its effects in pharmacological contexts.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 528.62 g/mol. The compound features a complex structure that includes a fluorophenyl group and a benzyloxy moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents to achieve the desired functional groups. Notably, the presence of the benzyloxy group is crucial for enhancing the solubility and bioavailability of the compound in biological systems.
Biological Activity
Research has indicated that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
- Inhibition of Deubiquitinases : Studies have shown that derivatives of this compound can inhibit deubiquitinase enzymes, which play a critical role in cellular regulation and cancer progression. For instance, modifications to the structure have led to varying degrees of activity against the USP1/UAF1 complex, indicating its potential as an anticancer agent .
- PPAR Ligand Activity : The compound has been evaluated as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism. Its activity as a PPARγ ligand suggests potential applications in treating metabolic disorders such as Type 2 diabetes .
Case Studies
Several studies have explored the biological implications of this compound:
- Anticancer Activity : A study highlighted that specific analogs derived from this compound exhibited significant cytotoxicity against various cancer cell lines. The structural modifications influenced their potency, making them candidates for further development in cancer therapeutics .
- Metabolic Effects : Another investigation focused on the impact of this compound on metabolic pathways related to insulin sensitivity. Results indicated that it could enhance glucose uptake in muscle cells, suggesting a role in managing insulin resistance .
Research Findings
A comprehensive analysis of existing literature reveals several key findings regarding the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
Antituberculosis Activity
Recent studies have indicated that compounds structurally similar to 2-Benzyloxy-phenyl-amide exhibit promising activity against Mycobacterium tuberculosis. The development of nitrofuranyl amides has shown a strong structure-activity relationship, with modifications enhancing solubility and bioavailability, leading to increased efficacy against tuberculosis . This highlights the potential of the compound in developing new antituberculosis agents.
Antiparasitic Properties
Research has also focused on the antiparasitic properties of similar benzyloxyphenyl compounds. For instance, N-benzyloxyphenyl benzamides have demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Certain analogues displayed high oral bioavailability and significant efficacy in animal models, suggesting that derivatives of 2-Benzyloxy-phenyl-amide could be explored for similar applications .
Biochemical Research
Proteomics Research
The compound is categorized as a biochemical reagent for proteomics research. Its molecular structure allows it to interact with various biological targets, making it suitable for studying protein interactions and functions . The compound's solubility in organic solvents such as acetone and chloroform further facilitates its use in laboratory settings.
Enzyme Inhibition Studies
Studies have indicated that compounds with similar structural features can act as inhibitors for specific enzymes. For example, certain benzyloxy derivatives have been evaluated for their inhibitory effects on human monoamine oxidase (hMAO), showcasing their potential as reversible inhibitors with significant selectivity . This suggests that 2-Benzyloxy-phenyl-amide might also exhibit enzyme inhibition properties worth investigating.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Antituberculosis Activity Study | Benzyl nitrofuranyl amides showed enhanced activity against Mycobacterium tuberculosis | Supports the development of new antituberculosis agents based on structural modifications |
| Antiparasitic Activity | N-benzyloxyphenyl benzamides exhibited potent activity against Trypanosoma brucei | Indicates potential for treating Human African Trypanosomiasis |
| Enzyme Inhibition Study | Benzyloxy chalcones demonstrated strong inhibition of hMAO-B with favorable pharmacokinetics | Suggests possible applications in neuropharmacology |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Differences
Compound 1 : 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide
- CAS : 1020719-44-1
- Molecular Formula: C₃₃H₂₅D₅FNO₄
- Molecular Weight : 523.6 g/mol
- Structural Variance :
Compound 2 : 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide (M-4)
- CAS : 125971-96-2
- Molecular Formula: C₂₆H₂₄FNO₃
- Molecular Weight : 417.47 g/mol
- Structural Variance :
Compound 3 : 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide
Comparative Analysis of Physicochemical and Functional Properties
Table 1: Key Comparative Data
Functional Implications :
Deuterated vs. Non-Deuterated Forms: Deuterated analogs (e.g., Compound 1) exhibit enhanced metabolic stability due to the kinetic isotope effect, making them valuable in pharmacokinetic studies . The target compound’s non-deuterated form may show faster hepatic clearance .
Substituent Effects: Benzyloxy Position: The ortho-substituted benzyloxy group in the target compound may sterically hinder enzyme binding compared to the para-substituted analog (Compound 1) .
Structural Similarity to Atorvastatin Metabolites :
NMR-Based Structural Insights
- Key Findings from NMR Analysis: Regions of chemical shift divergence (e.g., positions 29–36 and 39–44 in related compounds) correlate with substituent placement, as seen in the benzyloxy-phenylamide group of the target compound . Similarities in chemical shifts for non-substituted regions suggest conserved backbone conformations across analogs .
Preparation Methods
Traditional Amide Coupling via Acid Chloride Intermediates
A foundational approach involves the formation of the amide bond through activation of the carboxylic acid moiety. The synthesis begins with 4-methyl-3-oxo-pentanoic acid , which is converted to its acid chloride using reagents such as oxalyl chloride or thionyl chloride . Subsequent coupling with 2-benzyloxy-aniline in the presence of a base (e.g., pyridine or triethylamine) yields the target amide.
Key Reaction Parameters :
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Solvent System : Anhydrous ethyl acetate or dichloromethane is preferred to minimize hydrolysis .
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Temperature : Reactions are conducted at 0–5°C during acid chloride formation, followed by gradual warming to room temperature for amide bond formation .
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Yield : Reported yields for analogous amide couplings range from 56% to 75%, depending on the purity of the amine component .
Example Protocol :
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Dissolve 4-methyl-3-oxo-pentanoic acid (1.0 eq) in anhydrous ethyl acetate.
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Add oxalyl chloride (1.2 eq) dropwise under nitrogen at 0°C, followed by catalytic dimethylformamide (DMF).
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Stir for 2 hours, then add 2-benzyloxy-aniline (1.1 eq) and pyridine (2.0 eq).
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Quench with aqueous sodium hydroxide, extract with ethyl acetate, and purify via column chromatography .
Challenges :
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Epimerization : The α-carbon adjacent to the ketone is prone to racemization under acidic or basic conditions, necessitating careful pH control .
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Byproducts : Unreacted acid chloride may hydrolyze to the carboxylic acid, requiring rigorous drying of reagents .
Nucleophilic Substitution with Halo-Ketone Precursors
This method adapts strategies from Atorvastatin intermediate synthesis, where 2-bromo-1-(4-fluorophenyl)-2-phenylethanone reacts with the enolate of 4-methyl-3-oxo-pentanoic acid phenylamide . For the target compound, the phenylamide is replaced with (2-benzyloxy-phenyl)amide.
Mechanistic Insight :
The enolate, generated using bases like lithium diisopropylamide (LDA), undergoes nucleophilic attack on the bromo-ketone, forming the C–C bond between the keto-ester and aryl groups .
Optimization Steps :
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Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance enolate stability and reaction rate .
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Temperature : Reactions proceed at −78°C to 0°C to suppress side reactions such as O-alkylation .
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Workup : Precipitation with n-hexane isolates the product, while chromatographic separation removes O-alkylated impurities (e.g., 3-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethoxy]-4-methyl-pent-2-enoic acid phenylamide) .
Yield and Purity :
Hydrogenation of Nitro-Aromatic Precursors
A reduction-based route employs 2-nitro-benzyloxy-phenyl intermediates, which are hydrogenated to the corresponding amine before amide coupling . This method avoids handling sensitive aniline derivatives directly.
Procedure :
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Synthesize N-(2'-nitrophenyl)-4-methyl-3-oxo-pentanamide via acid chloride coupling.
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Hydrogenate the nitro group using 5% palladium-on-carbon in ethanol under 50 psi H₂ at 80°C .
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Filter and recrystallize the product from methanol to achieve >99% purity .
Advantages :
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Chemoselectivity : Hydrogenation selectively reduces nitro groups without affecting ketones or benzyl ethers .
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Scalability : Batch sizes up to 100 g have been reported with consistent yields .
Epimerization-Free Umpolung Amidation
Recent advances in organocatalysis enable direct coupling of carboxylic acids and amines without racemization. The Umpolung strategy employs N-heterocyclic carbenes (NHCs) to invert the polarity of the carbonyl group, facilitating nucleophilic attack by the amine .
Protocol :
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Mix 4-methyl-3-oxo-pentanoic acid (1.0 eq), 2-benzyloxy-aniline (1.1 eq), and NHC catalyst (10 mol%) in THF.
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Stir at room temperature for 24–48 hours.
Performance Metrics :
Comparative Analysis of Methodologies
| Method | Yield | Purity | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Acid Chloride Coupling | 56–75% | 95–99% | 6–12 hours | High reproducibility |
| Nucleophilic Substitution | 70–80% | 90–95% | 8–24 hours | Scalability for industrial use |
| Hydrogenation | 60–70% | >99% | 12–24 hours | Avoids sensitive intermediates |
| Umpolung Amidation | 65–72% | 97–99% | 24–48 hours | Epimerization-free synthesis |
Critical Considerations :
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Impurity Profiles : O-Alkylated byproducts (e.g., m/z 417–418 by MS) are common in nucleophilic substitution routes and require gradient HPLC for removal .
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Cost Efficiency : Acid chloride methods are cost-effective but generate stoichiometric waste, whereas Umpolung strategies use catalytic reagents but require expensive NHCs .
Industrial-Scale Optimization Strategies
Solvent Selection :
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Replacing DMF with ethanol reduces environmental impact and simplifies waste disposal .
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Case Study : A 100 g batch in ethanol achieved 73% yield with 0.1% O-alkylated impurity .
Catalyst Recycling :
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Palladium catalysts from hydrogenation steps are recovered via filtration and reused for 3–5 cycles without yield loss .
Process Intensification :
Q & A
Q. What are the key structural features of this compound that influence its reactivity and potential bioactivity?
The compound contains a 4-fluorophenyl group (electron-withdrawing effects), a benzyloxy-phenyl amide moiety (steric hindrance and hydrogen-bonding capacity), and multiple ketone groups (nucleophilic reactivity). These features influence solubility, metabolic stability, and interactions with biological targets like enzymes or receptors. For example, fluorinated aromatic rings enhance lipophilicity and bioavailability, while amide linkages improve binding specificity .
Q. What synthetic methodologies are reported for preparing this compound?
Synthesis typically involves:
- Amide bond formation : Coupling the pentanoic acid derivative with (2-benzyloxy-phenyl)amine using reagents like EDC/HOBt .
- Ketone protection : Use of tert-butyl or benzyl groups to prevent side reactions during synthesis .
- Stepwise alkylation : Sequential introduction of fluorophenyl and phenyl-ethyl groups under controlled conditions (e.g., 45°C, 1 hour) to optimize yields .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound's structure?
- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 3.5–4.5 ppm indicate benzyloxy methylene protons.
- IR : Stretching at ~1700 cm⁻¹ (C=O of ketones and amides).
- HRMS : Exact mass matching the molecular formula (e.g., C₂₉H₂₅FNO₅). Reference spectral data from analogs in and InChI-derived predictions .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) aid in understanding the compound's interaction with biological targets?
Quantum mechanical calculations (DFT) predict electron distribution and reactive sites, while molecular docking identifies potential binding modes with targets like HDACs or kinases. For example, ICReDD’s integrated computational-experimental approach optimizes reaction pathways and target affinity by analyzing transition states and binding energies .
Q. What strategies address discrepancies in biological activity data across studies?
- Control variables : Standardize assay conditions (pH, temperature) and compound purity (HPLC ≥95%).
- Structure-activity relationship (SAR) validation : Compare activity of analogs with systematic substituent changes (e.g., replacing 4-fluorophenyl with chloro groups) .
- Orthogonal assays : Confirm enzyme inhibition using both fluorescence-based and radiometric methods .
Q. How can reaction engineering principles optimize the scalability of its synthesis?
- Membrane separation : Purify intermediates via nanofiltration to reduce solvent waste .
- Flow chemistry : Improve yield and reproducibility by controlling residence time and temperature in continuous reactors .
- Process simulation : Use Aspen Plus or COMSOL to model mass transfer limitations in multi-step reactions .
Q. What in vitro assays are appropriate for evaluating its enzyme inhibition potential?
- Fluorescence polarization : Measure binding affinity to kinases or proteases using labeled substrates.
- HPLC-based assays : Quantify substrate depletion for oxidoreductases or hydrolases.
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to correlate enzyme inhibition with phenotypic effects .
Q. How does the 2-benzyloxy-phenyl group impact pharmacokinetic properties?
The benzyloxy group increases molecular weight and logP, potentially reducing aqueous solubility but enhancing membrane permeability. Metabolic stability studies (e.g., liver microsome assays) can assess oxidative dealkylation rates. Fluorine substitution on the phenyl ring may slow metabolism by cytochrome P450 enzymes .
Q. How can SAR studies resolve contradictory data on substituent effects?
- Systematic substitution : Synthesize analogs with variations in fluorophenyl positioning (e.g., 3- vs. 4-fluoro) and amide substituents.
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .
- Crystallography : Resolve binding modes of high- vs. low-activity analogs to identify critical interactions .
Q. What safety considerations are critical when handling this compound in lab settings?
While specific toxicity data are limited, general precautions include:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Waste disposal : Neutralize acidic byproducts before disposal.
- Emergency protocols : Follow SDS guidelines for similar fluorinated amides (e.g., eye irrigation, activated charcoal for ingestion) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
